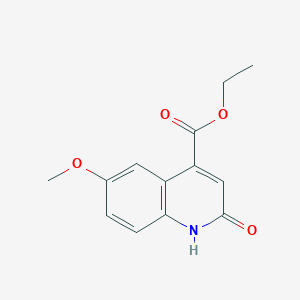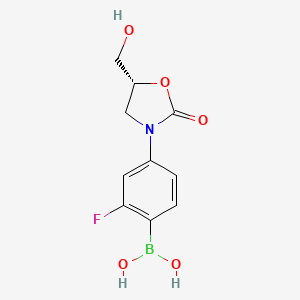
(R)-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a boronic acid group, a fluorine atom, and an oxazolidinone ring, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The boronic acid group can be introduced through a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production of ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Grignard reagents, organolithium compounds, or other nucleophiles.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amino alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom and oxazolidinone ring can contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- (S)-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- ®-(2-Fluoro-4-(5-(methyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic ester
Uniqueness
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group allows for reversible covalent interactions, while the fluorine atom and oxazolidinone ring enhance binding specificity and stability. This combination of features makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H11BFNO5 |
|---|---|
Peso molecular |
255.01 g/mol |
Nombre IUPAC |
[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H11BFNO5/c12-9-3-6(1-2-8(9)11(16)17)13-4-7(5-14)18-10(13)15/h1-3,7,14,16-17H,4-5H2/t7-/m1/s1 |
Clave InChI |
OOELYJLEJGIXSH-SSDOTTSWSA-N |
SMILES isomérico |
B(C1=C(C=C(C=C1)N2C[C@@H](OC2=O)CO)F)(O)O |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CC(OC2=O)CO)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


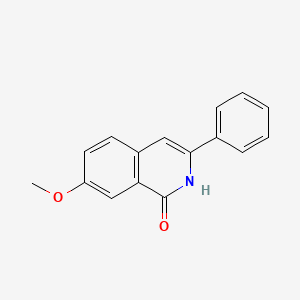


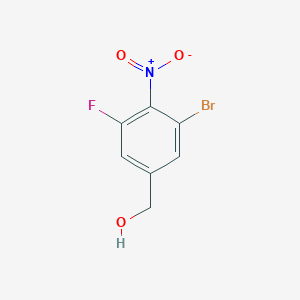
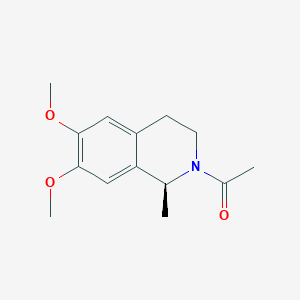
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)




![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
